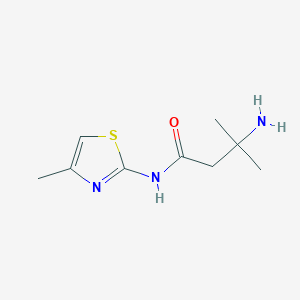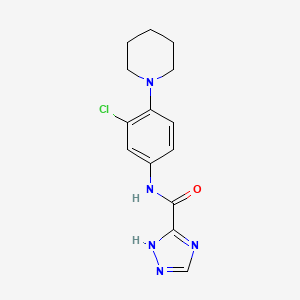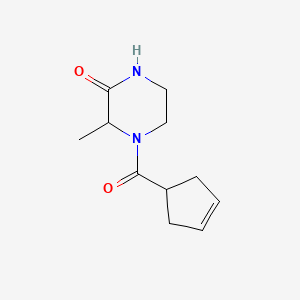
6-chloro-2-(methylsulfanylmethyl)-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-2-(methylsulfanylmethyl)-1H-benzimidazole is a chemical compound that belongs to the benzimidazole class of compounds. It is an important compound in medicinal chemistry and has been extensively studied for its various pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of 6-chloro-2-(methylsulfanylmethyl)-1H-benzimidazole is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of certain enzymes and proteins in the body. For example, it has been found to inhibit the activity of topoisomerase II, which is involved in DNA replication and cell division. It has also been found to inhibit the activity of certain kinases, which play a role in cell signaling and proliferation.
Biochemical and Physiological Effects:
6-chloro-2-(methylsulfanylmethyl)-1H-benzimidazole has been found to exhibit a range of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the growth of certain bacteria and fungi. In addition, it has been found to possess antioxidant and anti-inflammatory properties, which may be beneficial for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 6-chloro-2-(methylsulfanylmethyl)-1H-benzimidazole in lab experiments is its broad range of pharmacological activities. This makes it a useful compound for studying various biological processes. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety precautions when handling this compound in the lab.
Direcciones Futuras
There are several future directions for the study of 6-chloro-2-(methylsulfanylmethyl)-1H-benzimidazole. One area of research is the development of new derivatives of this compound with improved pharmacological properties. Another area of research is the investigation of the potential use of this compound in the treatment of viral infections. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 6-chloro-2-(methylsulfanylmethyl)-1H-benzimidazole can be achieved by several methods. One of the most commonly used methods is the reaction of 2-mercaptoaniline with 2-chloroacetaldehyde in the presence of a base. Another method involves the reaction of 2-mercaptoaniline with 2-chloroacetic acid followed by cyclization with a base. The yield of the product varies depending on the reaction conditions and the purity of the starting materials.
Aplicaciones Científicas De Investigación
6-chloro-2-(methylsulfanylmethyl)-1H-benzimidazole has been extensively studied for its various pharmacological properties. It has been found to exhibit antifungal, antibacterial, and anticancer activities. The compound has also been studied for its potential use as an antiviral agent. In addition, it has been found to possess antioxidant and anti-inflammatory properties.
Propiedades
IUPAC Name |
6-chloro-2-(methylsulfanylmethyl)-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2S/c1-13-5-9-11-7-3-2-6(10)4-8(7)12-9/h2-4H,5H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSQFQOFLPHUGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=NC2=C(N1)C=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-2-(methylsulfanylmethyl)-1H-benzimidazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-3-[(2-methyl-5-methylsulfonylbenzoyl)amino]butanoic acid](/img/structure/B7595234.png)

![2-[1-(Pyridine-2-carbonylamino)cyclohexyl]acetic acid](/img/structure/B7595243.png)

![3-Methyl-3-[(5-oxopyrrolidine-2-carbonyl)amino]butanoic acid](/img/structure/B7595264.png)
![2-[1-(Pyridine-2-carbonylamino)cyclopentyl]acetic acid](/img/structure/B7595268.png)
![2-chloro-N-[(2-ethylphenyl)methyl]acetamide](/img/structure/B7595269.png)


![4-[(4-Fluorophenyl)sulfonylmethyl]-1,2-dimethylbenzene](/img/structure/B7595283.png)


